S0456

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

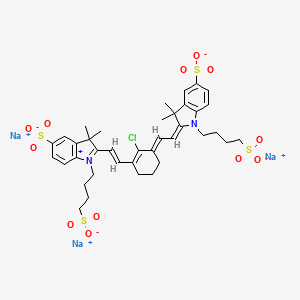

C38H44ClN2Na3O12S4 |

|---|---|

Molecular Weight |

953.5 g/mol |

IUPAC Name |

trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |

InChI |

InChI=1S/C38H47ClN2O12S4.3Na/c1-37(2)30-24-28(56(48,49)50)14-16-32(30)40(20-5-7-22-54(42,43)44)34(37)18-12-26-10-9-11-27(36(26)39)13-19-35-38(3,4)31-25-29(57(51,52)53)15-17-33(31)41(35)21-6-8-23-55(45,46)47;;;/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,42,43,44,45,46,47,48,49,50,51,52,53);;;/q;3*+1/p-3 |

InChI Key |

RNYJFPBIWHZDBN-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

S0456 Fluorescent Dye: A Technical Guide to its Principle of Operation

For Researchers, Scientists, and Drug Development Professionals

Introduction

S0456 is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of organic molecules.[1][2] It has garnered significant attention in the field of biomedical imaging, particularly for its application as a tumor-specific optical imaging agent.[1] This is primarily due to its ability to be conjugated to targeting moieties, such as folic acid, which allows for the selective visualization of cancer cells that overexpress the folate receptor.[2][3] This technical guide provides an in-depth overview of the core principles governing the operation of the this compound fluorescent dye, including its photophysical properties, mechanism of cellular uptake, and detailed experimental protocols for its application.

Core Principle of Operation: Photophysics of a Cyanine Dye

The fluorescence of this compound is rooted in the electronic structure of its cyanine core. Cyanine dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length and nature of this conjugated system of alternating single and double bonds are the primary determinants of the dye's absorption and emission wavelengths.

The fundamental principle of this compound's operation can be broken down into the following steps:

-

Excitation: When this compound absorbs a photon of light with energy corresponding to its absorption maximum (approximately 788 nm), an electron is promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[1] This creates a short-lived, high-energy excited state.

-

Vibrational Relaxation: The excited molecule rapidly loses some of its energy through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the excited electronic state. This process is extremely fast, typically occurring on the picosecond timescale.

-

Fluorescence Emission: From this relaxed excited state, the molecule can return to its ground electronic state through the emission of a photon. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. For this compound, this results in fluorescence emission with a maximum at approximately 800 nm.[1]

Several factors can influence the fluorescence efficiency of this compound. The rigidity of the molecular structure is crucial; processes like cis-trans isomerization around the polymethine chain can provide a non-radiative pathway for the molecule to return to the ground state, thus quenching fluorescence. When conjugated to a targeting ligand and bound to its receptor, the microenvironment of the dye can become more rigid, leading to an enhancement of its fluorescence quantum yield.

Quantitative Data

The photophysical properties of this compound are critical for its application in fluorescence imaging. The following table summarizes the key quantitative data for this dye.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 788 nm | [1] |

| Maximum Emission Wavelength (λem) | 800 nm | [1] |

| Molecular Formula | C38H44ClN2Na3O12S4 | [3] |

| Molecular Weight | 953.44 g/mol | [3] |

Signaling Pathway: Folate Receptor-Mediated Endocytosis

When this compound is conjugated to folic acid, it targets cells that overexpress the folate receptor alpha (FRα), a common feature of many cancer cells. The cellular uptake of the this compound-folate conjugate is primarily mediated by a process called potocytosis, a specific type of receptor-mediated endocytosis.

The signaling and uptake pathway can be visualized as follows:

Caption: Folate Receptor-Mediated Endocytosis of this compound-Folate Conjugate.

Experimental Protocols

The following are detailed methodologies for the application of this compound-folate conjugates in both in vitro and in vivo settings.

In Vitro Staining of Folate Receptor-Positive Cancer Cells

This protocol describes the staining of cultured cancer cells known to overexpress the folate receptor (e.g., KB, HeLa, or certain ovarian cancer cell lines) with an this compound-folate conjugate.

Materials:

-

This compound-folate conjugate

-

Folate receptor-positive cancer cells (e.g., KB cells)

-

Folate-free cell culture medium (e.g., Folate-Free RPMI)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

Paraformaldehyde (PFA) or Methanol for fixation

-

Mounting medium with DAPI (optional)

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate NIR filter sets

Procedure:

-

Cell Culture: Culture folate receptor-positive cells on glass-bottom dishes or coverslips in standard culture medium until they reach 60-70% confluency.

-

Folate Depletion: One day prior to staining, replace the standard medium with folate-free medium to enhance the expression and availability of folate receptors on the cell surface.

-

Preparation of Staining Solution: Prepare a working solution of the this compound-folate conjugate in folate-free medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.

-

Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-folate staining solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound conjugate.

-

Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by three washes with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Image the cells using a fluorescence microscope equipped with excitation and emission filters appropriate for this compound (e.g., Excitation: 760-790 nm, Emission: 800-830 nm).

Caption: Experimental Workflow for In Vitro Cell Staining with this compound-Folate.

In Vivo Imaging of Tumors in a Xenograft Mouse Model

This protocol outlines a general procedure for in vivo fluorescence imaging of folate receptor-positive tumors using an this compound-folate conjugate in a mouse model.

Materials:

-

This compound-folate conjugate

-

Tumor-bearing mice (e.g., nude mice with subcutaneous KB cell xenografts)

-

Sterile PBS or other appropriate vehicle for injection

-

In vivo fluorescence imaging system (e.g., IVIS, Pearl)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Model: Establish tumors in immunocompromised mice by subcutaneously injecting folate receptor-positive cancer cells. Allow tumors to grow to a suitable size (e.g., 50-100 mm³).

-

Probe Preparation: Dissolve the this compound-folate conjugate in a sterile, biocompatible vehicle to the desired concentration. The typical dose will need to be optimized but may range from 1 to 10 nmol per mouse.

-

Injection: Anesthetize the mouse and inject the this compound-folate conjugate solution intravenously via the tail vein.

-

Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mouse and place it in the in vivo imaging system. Acquire fluorescence images using the appropriate NIR channels. A white light image should also be acquired for anatomical reference.

-

Data Analysis: Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.

Caption: Experimental Workflow for In Vivo Tumor Imaging.

Conclusion

The this compound fluorescent dye, particularly when conjugated to a targeting ligand like folic acid, represents a powerful tool for the specific visualization of cancer cells. Its near-infrared fluorescence properties offer advantages for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. A thorough understanding of its photophysical principles and the biological pathways it exploits is essential for its effective application in research and drug development. The protocols provided herein offer a foundation for the successful implementation of this compound-based probes in both cellular and animal models.

References

In-Depth Technical Guide to the Spectral Properties of S0456 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of the near-infrared (NIR) fluorescent dye S0456. The information contained herein is intended to support researchers and professionals in the fields of molecular imaging, diagnostics, and drug development in leveraging the unique properties of this dye for their applications.

Core Spectral and Photophysical Properties

This compound is a heptamethine cyanine dye that exhibits strong fluorescence in the near-infrared spectrum, a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio. Its primary application lies in its use as a fluorescent reporter, particularly when conjugated to targeting moieties for in vivo imaging of specific biological targets, such as cancer cells.

Quantitative Spectral Data

The key spectral properties of this compound and its widely used folate receptor-targeted conjugate, OTL38, are summarized in the table below. These values are crucial for designing experimental setups, selecting appropriate filter sets for fluorescence microscopy and in vivo imaging systems, and for the quantitative analysis of fluorescence intensity.

| Property | This compound | OTL38 (this compound Conjugate) | Unit | Reference |

| Excitation Maximum (λex) | ~788 | 776 | nm | [1][2][3] |

| Emission Maximum (λem) | ~800 | 793 | nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | Data Not Available | Data Not Available | M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | Data Not Available | Data Not Available | - |

Experimental Protocols

The following section outlines a representative experimental protocol for the characterization of the excitation and emission spectra of this compound. This protocol is based on standard methodologies for the spectral analysis of near-infrared fluorescent dyes.

Measurement of Excitation and Emission Spectra

Objective: To determine the maximal excitation and emission wavelengths of this compound in a buffered aqueous solution.

Materials:

-

This compound dye, solid powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectroscopy-grade solvent (e.g., DMSO) for initial stock solution

-

Quartz cuvettes with a 1 cm path length

-

Spectrofluorometer equipped with a near-infrared sensitive detector (e.g., an InGaAs detector)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of this compound by dissolving a precisely weighed amount of the dye in a minimal volume of spectroscopy-grade DMSO.

-

Ensure complete dissolution by gentle vortexing.

-

-

Preparation of Working Solution:

-

Dilute the 1 mM stock solution in PBS (pH 7.4) to a final concentration in the low micromolar range (e.g., 1-5 µM). The final concentration should yield an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.

-

-

Absorbance Spectrum Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the this compound working solution from 600 nm to 900 nm.

-

Use PBS as a blank reference.

-

Identify the wavelength of maximum absorbance (λabs,max). This will be used as the excitation wavelength for the emission scan.

-

-

Emission Spectrum Measurement:

-

Transfer the this compound working solution to a quartz cuvette and place it in the spectrofluorometer.

-

Set the excitation wavelength to the λabs,max determined in the previous step.

-

Scan the emission spectrum across a wavelength range that encompasses the expected emission peak, typically from the excitation wavelength + 20 nm to 950 nm.

-

Identify the wavelength of maximum fluorescence emission (λem,max).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the λem,max identified in the previous step.

-

Scan the excitation spectrum across a wavelength range that includes the expected absorption peak, for instance, from 600 nm to the emission maximum - 20 nm.

-

The resulting spectrum should closely resemble the absorbance spectrum and will confirm the optimal excitation wavelength (λex,max).

-

-

Data Analysis:

-

Plot the absorbance, excitation, and emission spectra.

-

Clearly label the wavelengths of maximum absorbance, excitation, and emission.

-

Visualizations

The following diagrams illustrate the application and logical construction of this compound-based imaging agents.

References

Navigating the Folate Receptor Landscape: A Technical Guide to S0456 Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the folate receptor binding affinity of S0456, a critical component of the near-infrared fluorescent probe OTL-38. While direct quantitative binding data for this compound in isolation is not publicly available, this document elucidates its role within the OTL-38 conjugate, providing a comprehensive overview of the binding characteristics of this targeted imaging agent. We will delve into the available binding data for OTL-38 and related compounds, detail relevant experimental protocols, and visualize the associated cellular pathways.

The Role of this compound in High-Affinity Folate Receptor Targeting

This compound is a near-infrared dye that forms the fluorescent component of OTL-38 (pafolacianine), a molecule designed for targeted imaging of folate receptor (FR)-positive tissues, particularly in the context of cancer. The targeting moiety of OTL-38 is a folate derivative, which confers high affinity and specificity for the folate receptor, a protein often overexpressed on the surface of various cancer cells. Research indicates that the conjugation of this compound to the folate ligand has minimal impact on the folate's intrinsic high affinity for its receptor.

Quantitative Analysis of Folate Receptor Binding

Precise dissociation constants (Kd) for this compound alone are not available in the reviewed literature. However, the binding affinity of the complete conjugate, OTL-38, and other relevant folate-targeted molecules provides valuable context for understanding the contribution of this compound to the overall binding profile.

| Compound | Receptor Subtype(s) | Binding Affinity Metric | Value | Reference |

| OTL-38 | FRα, FRβ | Relative Affinity (RA) vs. Folic Acid | 0.8 - 1.0 | [1] |

| EC17 (Folate-FITC) | FRα | Dissociation Constant (Kd) | 1.7 nM | [2] |

| EC17 (Folate-FITC) | FRβ | Dissociation Constant (Kd) | 0.8 nM | [2] |

| Folic Acid | FRα | Dissociation Constant (Kd) | ~0.1-1 nM | [3] |

Experimental Protocols: Determining Folate Receptor Binding Affinity

The binding affinity of folate receptor ligands is typically determined through competitive binding assays. A common method is the radioligand binding assay, which measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound or OTL-38) to displace a radiolabeled ligand (e.g., [3H]-folic acid) from the folate receptor.

Protocol: Competitive Radioligand Binding Assay

1. Cell Culture and Membrane Preparation:

-

Culture cells known to overexpress the folate receptor (e.g., KB, HeLa, or IGROV cell lines).

-

Harvest the cells and homogenize them in a cold lysis buffer to isolate the cell membranes, which contain the folate receptors.

-

Centrifuge the homogenate to pellet the membranes and resuspend them in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

2. Competitive Binding Incubation:

-

In a multi-well plate, add a constant concentration of the radiolabeled ligand (e.g., [3H]-folic acid) to each well.

-

Add varying concentrations of the unlabeled competitor compound (e.g., OTL-38) to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled folic acid to determine non-specific binding.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to determine the specific binding at each competitor concentration.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Cellular Signaling Pathways Associated with Folate Receptor Binding

Upon binding of a ligand like the folate moiety of OTL-38, the folate receptor primarily initiates a process of receptor-mediated endocytosis. This internalizes the receptor-ligand complex, allowing for the cellular uptake of the attached molecule. Beyond this canonical pathway, emerging evidence suggests that folate receptor engagement may also trigger intracellular signaling cascades that are independent of folate transport.

Receptor-Mediated Endocytosis

The primary mechanism of action for folate-targeted agents is their internalization via endocytosis. This process sequesters the imaging or therapeutic agent within the target cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]

S0456 as a Core Raw Material for OTL38 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S0456, a near-infrared (NIR) fluorescent dye, and its critical role as a raw material in the synthesis of OTL38 (pafolacianine). OTL38 is a folate receptor-targeted imaging agent approved for intraoperative visualization of cancerous lesions. This document details the chemical properties of this compound, the synthesis of OTL38, relevant experimental protocols, and the biological pathway central to its mechanism of action.

This compound: Physicochemical and Spectroscopic Properties

This compound is a meso-chloro substituted heptamethine cyanine dye that serves as the fluorescent component of OTL38.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C38H44ClN2Na3O12S4 | [2] |

| Molecular Weight | 953.44 g/mol | [2] |

| CAS Number | 1252007-83-2 | [2][3] |

| Appearance | Green to dark green solid powder | [4] |

| Excitation Maximum (Ex) | 776 nm[5], 788 nm[4] | [4][5] |

| Emission Maximum (Em) | 793 nm[5], 800 nm[4] | [4][5] |

| Solubility | Soluble in water (33.33 mg/mL with sonication and warming to 60°C) | [2] |

| Storage | 4°C, sealed from moisture and light | [2] |

Synthesis of OTL38 from this compound

The synthesis of OTL38 involves the conjugation of a folate analog to the this compound dye.[6] This process is achieved through a nucleophilic substitution reaction where a phenoxy moiety on the folate-linker construct displaces the meso-chloro group of this compound.[6] This conjugation endows OTL38 with the ability to specifically target folate receptor-alpha (FRα) expressing cells while carrying the fluorescent payload for imaging.[3]

Synthesis Workflow

The general workflow for the synthesis of OTL38 is depicted below. The process starts with a modified folic acid derivative which is then coupled to the this compound dye.

Experimental Protocols

This section outlines key experimental methodologies for the evaluation of OTL38, derived from published research.

In Vitro Binding Affinity Assay

This protocol determines the binding affinity of OTL38 to folate receptor-expressing cells through a competitive binding assay with radiolabeled folic acid.

Objective: To quantify the relative affinity (RA) of OTL38 for the folate receptor compared to folic acid.

Materials:

-

FRα-positive cells (e.g., KB cells)

-

[3H]-folic acid

-

Unlabeled folic acid

-

OTL38

-

Binding buffer

-

Scintillation counter

Procedure:

-

Culture FRα-positive cells to near confluence in appropriate multi-well plates.

-

Wash the cells with the binding buffer.

-

Incubate the cells with a constant concentration of [3H]-folic acid and increasing concentrations of either unlabeled folic acid (as a control) or OTL38.

-

After incubation, wash the cells to remove unbound ligands.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

The concentration of the competitor (unlabeled folic acid or OTL38) that displaces 50% of the bound [3H]-folic acid (IC50) is determined.

-

The relative affinity (RA) is calculated as the molar ratio of the IC50 of OTL38 to the IC50 of folic acid.[7]

In Vivo Tumor Imaging Protocol

This protocol describes the use of OTL38 for in vivo fluorescence imaging of tumors in a murine model.

Objective: To visualize FRα-positive tumors in a living organism using OTL38.

Materials:

-

Immunocompromised mice (e.g., NOD/scid)

-

FRα-positive tumor cells (e.g., KB, HeLa) and FRα-negative cells as a control

-

OTL38 solution

-

Near-infrared fluorescence imaging system

Procedure:

-

Subcutaneously implant FRα-positive tumor cells into the flanks of the mice. For a negative control group, implant FRα-negative cells.

-

Allow the tumors to grow to a specified volume (e.g., 250 mm³).[1]

-

Administer OTL38 intravenously (e.g., via tail vein injection) at a predetermined dose (e.g., 0.01 mg/kg).[1]

-

At various time points post-injection (e.g., 2 to 6 hours), anesthetize the mice and perform whole-body imaging using a near-infrared fluorescence imaging system.[1]

-

Acquire both white-light and fluorescence images to co-localize the tumor and the fluorescence signal.

-

After imaging, the mice can be euthanized, and organs harvested for ex vivo imaging to assess biodistribution.

Folate Receptor-Alpha (FRα) Signaling Pathway

OTL38's targeting mechanism relies on the overexpression of Folate Receptor-Alpha (FRα) on the surface of many cancer cells. Upon binding of folate or a folate-conjugate like OTL38, FRα internalizes its ligand via endocytosis. This process not only facilitates the accumulation of the imaging agent within the cancer cell but is also linked to downstream signaling pathways that promote cell proliferation and survival.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and OTL38.

Table 1: Spectroscopic Properties of this compound and OTL38

| Compound | Excitation Max (nm) | Emission Max (nm) | Reference |

| This compound | 776, 788 | 793, 800 | [4][5] |

| OTL38 | 774 | 794 | [1] |

Table 2: In Vitro and In Vivo Performance of OTL38

| Parameter | Value | Cell Line/Model | Reference |

| Relative Affinity (RA) vs. Folic Acid | 0.8 | KB cells | [7] |

| Peak Signal-to-Background Ratio (in vitro) | 1.4-fold higher than EC17 | KB cells | [1] |

| Tumor-to-Background Ratio Improvement (in vivo) | 3.3-fold vs. EC17 | Murine xenograft | [1] |

Conclusion

This compound is an indispensable raw material for the synthesis of the targeted NIR fluorescent imaging agent, OTL38. Its favorable optical properties in the near-infrared window, combined with the high specificity for FRα conferred by the conjugated folate analog, make OTL38 a powerful tool for the intraoperative detection of cancer. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and professionals working in the field of targeted cancer imaging and drug development.

References

- 1. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]

- 5. In Vivo Labeling and Detection of Circulating Tumor Cells in Mice Using OTL38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo and In vitro Applications of S0456

For Researchers, Scientists, and Drug Development Professionals

Introduction

S0456 is a near-infrared (NIR) fluorescent dye that has emerged as a critical component in the development of targeted imaging agents for cancer research and fluorescence-guided surgery.[1] With an excitation wavelength of approximately 774-788 nm and an emission wavelength around 794-800 nm, this compound's optical properties are ideal for deep tissue imaging with minimal autofluorescence.[1][2] This guide provides an in-depth overview of the in vivo and in vitro applications of this compound, focusing on its use in targeted molecular imaging. We will explore its role in the synthesis of targeted conjugates, detail experimental protocols, and summarize key quantitative data.

Core Applications of this compound: A Targeted Approach

This compound is rarely used in its unconjugated form. Its primary utility lies in its function as a fluorescent payload that can be attached to targeting ligands. These ligands are designed to bind to specific receptors that are overexpressed on the surface of cancer cells, thereby enabling the selective visualization of malignant tissues. The most well-documented applications of this compound are in the context of conjugates targeting the following receptors:

-

Folate Receptor (FR): The most prominent application of this compound is in the synthesis of pafolacianine (also known as OTL38 or Cytalux), an FDA-approved imaging agent for ovarian and lung cancer.[1][3] Pafolacianine consists of a folate analog conjugated to this compound, which allows it to bind with high affinity to the folate receptor alpha (FRα), a protein frequently overexpressed in various epithelial cancers.[4][5]

-

Fibroblast Activation Protein (FAP): FAP is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[6][7] this compound has been conjugated to FAP-targeting small molecules to visualize the tumor stroma, which plays a crucial role in tumor progression and metastasis.[8]

-

Luteinizing Hormone-Releasing Hormone (LHRH) Receptor: The LHRH receptor is overexpressed in a variety of hormone-dependent cancers, including breast, prostate, and ovarian cancers.[9][10][11] this compound has been incorporated into LHRH-targeted conjugates for the imaging of these malignancies.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its targeted conjugates based on available literature.

Table 1: Optical and Binding Properties of this compound and its Conjugates

| Compound | Target Receptor | Excitation Max (nm) | Emission Max (nm) | Binding Affinity (Kd/Ki) | Reference(s) |

| This compound | - | ~788 | ~800 | N/A | [2] |

| Pafolacianine (OTL38) | Folate Receptor α | 774-776 | 794-796 | ~1 nM | [1][2] |

| FAP-targeted conjugate (FTL-S-S0456) | Fibroblast Activation Protein | Not Specified | Not Specified | Not Specified | [8] |

| LHRH-targeted conjugate (BOEPL-L3-S0456) | LHRH Receptor | Not Specified | Not Specified | 3.9 nM | [12] |

Table 2: In Vivo Tumor-to-Background Ratios (TBR) of this compound Conjugates

| Conjugate | Cancer Model | TBR | Time Post-Injection | Reference(s) |

| Pafolacianine (OTL38) | Lung Adenocarcinoma | 3.11 ± 0.31 | 24 hours | [13] |

| Pafolacianine (OTL38) | Squamous Cell Carcinoma (Lung) | 1.89 ± 0.29 | 24 hours | [13] |

| Pafolacianine (OTL38) | Sarcomatous Lung Metastasis | 2.32 ± 0.09 | 24 hours | [13] |

| FAP-targeted conjugate (FTL-S-S0456) | FaDU Xenograft | Not Quantified | 2 hours | [8] |

| LHRH-targeted conjugate (BOEPL-L3-S0456) | MDA-MB-231 Xenograft | Not Quantified | 2-12 hours | [12] |

Signaling Pathways

Understanding the signaling pathways associated with the targeted receptors is crucial for interpreting the biological effects of this compound-based imaging agents. Below are simplified diagrams of the key signaling pathways.

References

- 1. In Vivo Labeling and Detection of Circulating Tumor Cells in Mice Using OTL38 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Cytalux (OTL-38) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Fibroblast Activation Protein (FAP) Stable Cell Lines - Accelerate Your Cancer & Fibrosis Research - Creative Biogene [creative-biogene.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. oncotarget.com [oncotarget.com]

- 13. Prospective validation of tumor folate receptor expression density with the association of pafolacianine fluorescence during intraoperative molecular imaging–guided lung cancer resections - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: S0456 Probe for Near-Infrared Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S0456 probe is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class. Its favorable photophysical properties, including strong absorption and emission in the NIR window (approximately 700-900 nm), make it an invaluable tool for deep-tissue in vivo imaging, where light scattering and tissue autofluorescence are minimized. This technical guide provides an in-depth overview of the this compound probe, its applications in targeted imaging, and detailed experimental protocols for its use. This compound serves as a crucial component in the synthesis of targeted imaging agents, most notably Pafolacianine (OTL38), an FDA-approved agent for ovarian cancer imaging that targets the folate receptor (FR). It has also been successfully conjugated to ligands targeting the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, demonstrating its versatility in preclinical cancer models.

Core Properties of this compound Probe

The this compound probe is characterized by its distinct spectral properties in the near-infrared range, making it suitable for a variety of bio-imaging applications.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~788 nm | [1][2] |

| Emission Wavelength (λem) | ~800 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 27,000 - 270,000 cm⁻¹M⁻¹ (in various solvents, representative of heptamethine cyanine dyes) | [3] |

| Quantum Yield (Φ) | 0.01 - 0.33 (in various solvents, representative of heptamethine cyanine dyes) | [3] |

| Molecular Formula | C₃₈H₄₄ClN₂Na₃O₁₂S₄ | [4] |

| CAS Number | 1252007-83-2 | [4] |

Applications in Targeted Near-Infrared Imaging

The primary application of the this compound probe is as a fluorescent label in targeted imaging agents. By conjugating this compound to a targeting moiety, such as a small molecule or peptide, researchers can visualize specific cell populations or tissues that overexpress the target receptor.

Folate Receptor (FR) Targeted Imaging

This compound is the fluorescent component of Pafolacianine (OTL38), which targets the folate receptor, a well-established biomarker for several cancers, including ovarian cancer.

Quantitative Data from Clinical Trials of Pafolacianine (OTL38)

| Parameter | Value | Notes |

| Sensitivity | 83% | For detection of ovarian cancer lesions. |

| False Positive Rate | 32.7% | |

| Additional Lesion Detection | 33% | Percentage of patients in whom additional cancerous lesions were identified compared to standard surgical visualization. |

| Recommended Dose | 0.025 mg/kg IV | Administered at least 1 hour prior to imaging. |

LHRH Receptor Targeted Imaging

This compound has been conjugated to a small molecule antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, which is overexpressed in various cancers, including breast and prostate cancer.

Preclinical Data for LHRH-S0456 Conjugate

| Parameter | Value | Cell Line |

| Apparent Kd (BOEPL-L2-S0456) | 10.1 nM | MDA-MB-231 |

| Apparent Kd (BOEPL-L3-S0456) | 3.9 nM | MDA-MB-231 |

Experimental Protocols

Synthesis of Folate-S0456 Conjugate

This protocol describes a general method for the synthesis of a folate-S0456 conjugate for targeted imaging.

Workflow for Folate-S0456 Conjugate Synthesis

Synthesis of a folate-S0456 conjugate.

-

Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid group of folic acid. Stir the reaction at room temperature for 4-6 hours.

-

Conjugation to this compound: Prepare a solution of amine-functionalized this compound in anhydrous DMSO. Add the activated folic acid solution to the this compound solution. The reaction is typically carried out at room temperature overnight with constant stirring.

-

Purification: The crude conjugate is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the final folate-S0456 conjugate.

-

Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

In Vitro Fluorescence Microscopy of Folate Receptor Expression

This protocol outlines the steps for visualizing folate receptor-positive cells using a folate-S0456 conjugate.

Workflow for In Vitro Fluorescence Microscopy

In vitro cell imaging workflow.

-

Cell Culture: Plate folate receptor-positive (e.g., KB, HeLa) and folate receptor-negative (e.g., A549) cells in glass-bottom dishes and culture to 70-80% confluency.

-

Incubation with Probe: Prepare a working solution of the folate-S0456 conjugate in serum-free cell culture medium (e.g., 1-10 µM). Remove the culture medium from the cells and add the probe solution. Incubate for 1-2 hours at 37°C.

-

Washing: After incubation, remove the probe solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound conjugate.

-

Fixation (Optional): For fixed-cell imaging, treat the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.

-

Imaging: Mount the dishes on a fluorescence microscope equipped for near-infrared imaging. Excite the sample at ~780 nm and collect the emission at ~800 nm.

In Vivo Near-Infrared Imaging in a Mouse Model

This protocol provides a general procedure for in vivo imaging of tumors using a targeted this compound conjugate in a xenograft mouse model.[5]

Workflow for In Vivo Imaging

In vivo imaging experimental workflow.

-

Animal Model: Use athymic nude mice and subcutaneously implant tumor cells that overexpress the target receptor (e.g., FR-positive KB cells). Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Probe Administration: Dissolve the this compound conjugate in a sterile vehicle (e.g., PBS). Inject the probe solution intravenously via the tail vein. The dosage will depend on the specific conjugate but is typically in the range of 1-10 nmol per mouse.[5]

-

Image Acquisition: At various time points post-injection (e.g., 2, 4, 8, 24 hours), anesthetize the mice and place them in an in vivo imaging system equipped with a near-infrared laser and a sensitive CCD camera. Acquire fluorescence images using the appropriate excitation and emission filters for this compound.

-

Data Analysis: Quantify the fluorescence intensity in the tumor and in a non-target tissue (e.g., muscle) to determine the tumor-to-background ratio.

Signaling Pathways

The this compound probe itself is a fluorescent reporter and does not directly participate in signaling. However, when conjugated to a targeting ligand, it enables the visualization of cells expressing the target receptor, which is involved in specific signaling pathways.

Folate Receptor Signaling

The folate receptor primarily mediates the cellular uptake of folates via endocytosis. Upon binding of a folate-S0456 conjugate, the receptor-ligand complex is internalized. The folate receptor has also been implicated in signal transduction, potentially influencing pathways such as the JAK-STAT and MAPK/ERK pathways.

Folate receptor signaling pathway.

LHRH Receptor Signaling

The LHRH receptor is a G-protein coupled receptor (GPCR). In pituitary gonadotrophs, it couples to Gαq/11, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). In some cancer cells, it can couple to Gαi, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

LHRH receptor signaling pathways.

References

- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]

- 2. apexbt.com [apexbt.com]

- 3. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Discovery and Development of S0456

For Researchers, Scientists, and Drug Development Professionals

Abstract

S0456 is a near-infrared (NIR) fluorescent dye that has emerged as a critical component in the development of targeted optical imaging agents for cancer diagnostics and fluorescence-guided surgery. This technical guide provides a comprehensive overview of the discovery, development, and core functionalities of the this compound compound. It details its physicochemical properties, its pivotal role in the construction of the folate receptor-targeted probe pafolacianine (OTL-38), and the underlying mechanism of action involving folate receptor alpha (FRα). This document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of oncology and drug development.

Introduction

The quest for precision in oncology has driven the development of advanced imaging modalities capable of delineating malignant tissues from healthy ones with high specificity. Near-infrared (NIR) fluorescence imaging offers significant advantages, including deeper tissue penetration and lower autofluorescence compared to visible light. The this compound compound is a key player in this field, functioning as a potent NIR fluorophore.[1][2] Its primary application is as a crucial raw material in the synthesis of pafolacianine (formerly OTL-38), an imaging agent designed to target the folate receptor alpha (FRα), which is overexpressed in a variety of cancers, including ovarian and lung cancer.[3][4][5] this compound endows pafolacianine with favorable optical properties, high affinity, and specificity for FRα-expressing tumors.[3][6]

Physicochemical Properties of this compound

This compound is a complex organic dye with specific characteristics that make it suitable for biomedical imaging applications. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C38H44ClN2Na3O12S4 | [3] |

| Molecular Weight | 953.44 g/mol | [3] |

| Appearance | Green to dark green solid powder | [1] |

| Excitation Wavelength (Ex) | 788 nm | [1][2] |

| Emission Wavelength (Em) | 800 nm | [1][2] |

| Solubility | Water: 33.33 mg/mL (34.96 mM) with ultrasonic warming to 60°C | [3] |

| Storage | 4°C, sealed, away from moisture and light | [3] |

Role in the Development of Pafolacianine (OTL-38)

The development of this compound is intrinsically linked to the creation of pafolacianine, a targeted imaging agent. In this conjugate, this compound is linked to a modified folic acid molecule.[3][6] This design leverages the high affinity of folic acid for FRα, which is frequently overexpressed on the surface of cancer cells.

The this compound component serves a dual purpose in the pafolacianine conjugate. Firstly, it acts as the fluorescent reporter, emitting light in the NIR spectrum upon excitation. Secondly, it contributes to the binding affinity of the conjugate to the folate receptor and enhances the delocalized electron system of the dye, which in turn improves its fluorescence properties.[3][6] The introduction of a phenoxy group via a vinyl ether bridge to the this compound structure can further augment the fluorescence intensity and induce a blue shift in the spectrum.[3][6]

Mechanism of Action

The efficacy of this compound, as part of pafolacianine, is dependent on the biological characteristics of the target cancer cells, specifically the overexpression of Folate Receptor Alpha (FRα).

Targeting Folate Receptor Alpha (FRα)

FRα is a glycosylphosphatidylinositol (GPI)-anchored protein that binds with high affinity to folic acid and its derivatives.[7][8] In normal tissues, its expression is limited and often restricted to the apical surface of polarized epithelial cells, making it largely inaccessible to intravenously administered agents.[4][8] However, in several cancers, including ovarian, lung, and breast cancer, FRα is significantly overexpressed, providing a specific target for drug delivery and imaging.[8][9]

Cellular Uptake and Visualization

Once pafolacianine is administered, the folic acid moiety binds to FRα on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization and accumulation of the this compound-containing conjugate within the cancer cells.[5] When the surgical field is illuminated with a near-infrared light source, the this compound component fluoresces, allowing for the real-time visualization of malignant lesions that may not be apparent to the naked eye.[10]

Associated Signaling Pathways

The binding of folate or folate-conjugates to FRα can also influence intracellular signaling pathways that are implicated in cancer progression. Emerging evidence suggests a role for FRα in modulating pathways such as JAK-STAT3 and ERK1/2.[11] The FRα-folate complex can promote the phosphorylation of STAT3 and ERK1/2 and has been implicated in the downregulation of E-cadherin, which may enhance cancer cell metastasis. Furthermore, the FRα-folate complex may act as a transcription factor, promoting the expression of genes associated with cell proliferation and survival.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, characterization, and evaluation of this compound and its conjugates.

Synthesis of this compound

The synthesis of heptamethine cyanine dyes like this compound typically involves a multi-step process. A common method involves the condensation reaction between intermediate indolium salts and a Vilsmeier-Haack reagent.[13] To allow for conjugation to targeting ligands, a bifunctional linker, such as a phenoxypropionic acid, can be introduced on the meso-chlorine atom of the dye.[13] Microwave-assisted synthesis can be employed to achieve high conversion ratios and yields.[13]

General Protocol Outline:

-

Synthesis of Indolium Salts: Preparation of quats and/or sulfonates on the indocyanine backbone.

-

Synthesis of Vilsmeier-Haack Reagent.

-

Condensation Reaction: Reaction of the indolium salts with the Vilsmeier-Haack reagent in the presence of anhydrous sodium acetate.

-

Introduction of a Bifunctional Linker: Reaction of the meso-chloro substituted dye with a phenoxypropionic acid linker, often under microwave irradiation.

-

Purification: Purification of the final this compound product using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Fluorescence Binding Assay

This assay is used to determine the binding affinity of this compound-containing conjugates to target cells.

Protocol:

-

Cell Seeding: Seed target cells (e.g., FRα-positive cancer cells) and control cells (FRα-negative) in appropriate well plates.

-

Incubation: Once cells form a monolayer, incubate them with various concentrations of the this compound conjugate. A competition group with an excess of unlabeled ligand should be included to assess specific binding.

-

Washing: After incubation, wash the cells multiple times with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound conjugate.

-

Cell Lysis and Fluorescence Measurement: Lyse the cells with a detergent solution (e.g., 1% SDS).

-

Quantification: Measure the fluorescence of the cell lysates using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for this compound (Ex: ~745-788 nm, Em: ~800-810 nm).[14]

-

Data Analysis: Plot the cell-bound fluorescence against the conjugate concentration to determine the dissociation constant (Kd).

In Vivo Optical Imaging and Biodistribution

This protocol is for evaluating the tumor-targeting ability and pharmacokinetic profile of this compound conjugates in animal models.

Protocol:

-

Tumor Xenograft Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells.

-

Conjugate Administration: Once tumors reach a suitable size, intravenously inject the this compound conjugate into the mice. A competition group injected with an excess of unlabeled ligand should be included.

-

Whole-Body Imaging: At various time points post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.

-

Biodistribution Analysis: At the final time point, euthanize the mice and dissect major organs and the tumor.

-

Ex Vivo Imaging: Image the dissected organs and tumor to quantify the fluorescence intensity in each tissue.

-

Data Analysis: Calculate the tumor-to-background ratio to assess the targeting efficacy of the conjugate.

Quality Control

Ensuring the quality and purity of industrial dyes like this compound is critical for reproducible results in research and clinical applications. Absorbance spectroscopy is a rapid and effective method for quality control.

Protocol for Absorbance Spectroscopy:

-

Sample Preparation: Prepare a series of dilutions of the this compound dye in a suitable solvent.

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer with a customizable method to measure the absorbance at the maximum absorbance wavelength of this compound.

-

Measurement: Measure the absorbance of the dye solutions across a broad concentration range.

-

Data Analysis: Assess the linearity of the absorbance values with concentration. The reproducibility of measurements across replicate samples should be high, with low coefficients of variation (CV).[15]

Conclusion

The this compound compound represents a significant advancement in the field of near-infrared fluorescent dyes for biomedical applications. Its well-defined physicochemical properties and its crucial role in the folate receptor-targeted imaging agent, pafolacianine, have paved the way for improved intraoperative visualization of cancerous tissues. The continued exploration of this compound and similar targeted fluorophores holds great promise for enhancing the precision of cancer surgery and ultimately improving patient outcomes. This technical guide provides a foundational understanding of this compound for researchers and professionals dedicated to advancing cancer diagnostics and therapeutics.

References

- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]

- 2. apexbt.com [apexbt.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Widespread folate receptor expression in pediatric and adolescent solid tumors - opportunity for intraoperative visualization with the novel fluorescent agent pafolacianine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folate receptor 1 - Wikipedia [en.wikipedia.org]

- 9. What are the approved indications for Pafolacianine? [synapse.patsnap.com]

- 10. Pafolacianine for intraoperative molecular imaging of cancer in the lung: The ELUCIDATE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and In Vivo Fate of Zwitterionic Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for S0456 in Cell Culture

These application notes provide a detailed protocol for the use of S0456, a near-infrared (NIR) fluorescent dye, in cell culture for imaging applications. The primary audience for this document includes researchers, scientists, and drug development professionals working in cell biology and cancer research.

Introduction

This compound is a near-infrared (NIR) fluorescent dye that serves as a crucial component in the construction of targeted fluorescent probes.[1][2] It is particularly notable for its use in creating agents that target the folate receptor (FR), which is often overexpressed on the surface of various cancer cells. When conjugated to a targeting ligand, such as a modified folic acid, this compound enables the visualization of receptor-positive cells and tissues.[1][2][3] The dye itself has an excitation wavelength of approximately 788 nm and an emission wavelength of around 800 nm.[4][5] These spectral properties in the NIR region allow for deeper tissue penetration and reduced autofluorescence, making it a valuable tool for both in vitro and in vivo optical imaging studies.[6]

Mechanism of Cellular Uptake

This compound, particularly when part of a folate-targeted conjugate like OTL38, is internalized by cells through folate receptor-mediated endocytosis.[1][2] This process involves the binding of the folate conjugate to the folate receptor on the cell surface, followed by the invagination of the cell membrane to form an endosome, which then transports the conjugate into the cell. This targeted uptake mechanism allows for the specific labeling of cells overexpressing the folate receptor.

Caption: Folate receptor-mediated endocytosis of an this compound conjugate.

Quantitative Data

The key properties of this compound are summarized in the table below. This information is essential for preparing stock solutions and setting up imaging experiments.

| Property | Value | Reference |

| Molecular Formula | C38H44ClN2Na3O12S4 | [2] |

| Molecular Weight | 953.44 g/mol | [2] |

| Excitation Wavelength | ~788 nm | [4] |

| Emission Wavelength | ~800 nm | [4] |

| Solubility (Water) | 33.33 mg/mL (with ultrasonic and warming to 60°C) | [2] |

| Solubility (DMSO) | Soluble for preparing stock solutions | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of a stock solution is critical for reproducible experimental results. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and store it in aliquots.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

Based on the desired stock concentration (e.g., 1 mM or 5 mM), calculate the required volume of DMSO. For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW = 953.44), add 1.0488 mL of DMSO.[2]

-

Add the calculated volume of DMSO to the vial of this compound powder.

-

Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[2][4] A stock solution in DMSO is typically stable for at least one month at -20°C and up to six months at -80°C.[2]

Protocol for Staining of Live Adherent Cells

This protocol provides a general guideline for staining live adherent cells with this compound for fluorescence microscopy. The optimal concentration and incubation time may vary depending on the cell line and experimental conditions and should be determined empirically.

Materials:

-

Adherent cells cultured in appropriate vessels (e.g., glass-bottom dishes)

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with NIR imaging capabilities

Protocol:

-

Cell Seeding: Seed adherent cells onto a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture them until they reach the desired confluency (typically 60-80%). Allow the cells to adhere and grow for at least 24 hours.

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A starting concentration in the range of 1-10 µM is recommended for initial experiments.

-

Note: The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.

-

-

Cell Staining:

-

Aspirate the existing culture medium from the cells.

-

Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.[6] The optimal incubation time should be determined for each cell type.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells gently two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.[6]

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Proceed with imaging using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation: ~788 nm, Emission: ~800 nm).

-

Caption: Experimental workflow for live-cell imaging with this compound.

Data Analysis and Interpretation

-

Image Acquisition: Use a fluorescence microscope equipped with a light source and filter cubes appropriate for NIR imaging. An excitation filter around 780 nm and an emission filter around 800 nm would be suitable.

-

Interpretation: The intensity of the fluorescent signal from the cells is expected to correlate with the expression level of the folate receptor. Cells with high FR expression will exhibit a stronger signal compared to cells with low or no expression. It is advisable to include both positive (known FR-positive cell line) and negative (known FR-negative cell line) controls to validate the specificity of the staining. Quantitative analysis can be performed using image analysis software to measure the mean fluorescence intensity per cell or per area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]

- 5. apexbt.com [apexbt.com]

- 6. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S0456-Conjugated Probe Staining in Tissue Samples

Introduction

S0456 is a near-infrared (NIR) fluorescent dye utilized in the synthesis of targeted optical imaging agents.[1][2][3][4] It is not typically used as a standalone dye for tissue staining but is rather conjugated to a targeting moiety, such as a modified folic acid, to create probes like OTL 38, which specifically binds to the folate receptor (FR) often overexpressed in tumor cells.[1][3] This document provides a representative protocol for the fluorescent staining of tissue samples using a folate receptor-targeted probe incorporating the this compound dye. The protocol outlines procedures for both frozen and paraffin-embedded tissue sections.

Physicochemical Properties of this compound Dye

| Property | Value |

| Molecular Formula | C38H44ClN2Na3O12S4[1] |

| Molecular Weight | 953.44 g/mol [1] |

| Excitation Wavelength | 788 nm[2][4] |

| Emission Wavelength | 800 nm[2][4] |

| Appearance | Green to dark green solid powder[2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[2] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month[2][3] |

Experimental Protocols

1. Preparation of Reagents

A stock solution of the this compound-conjugated probe should be prepared according to the manufacturer's instructions. For many fluorescent dyes, dissolving in an organic solvent like DMSO is common.[5] Subsequent dilutions to the final working concentration should be made in an appropriate buffer, such as Phosphate-Buffered Saline (PBS).

Reagent Preparation

| Reagent | Preparation | Storage |

| 10X PBS | Dissolve 80g NaCl, 2g KCl, 14.4g Na2HPO4, 2.4g KH2PO4 in 800mL distilled water. Adjust pH to 7.4. Add distilled water to 1L. | Room Temperature |

| 1X PBS | Dilute 100mL of 10X PBS with 900mL of distilled water. | Room Temperature |

| 4% Paraformaldehyde (PFA) | In a fume hood, dissolve 4g of paraformaldehyde in 100mL of 1X PBS by heating to 60°C and stirring. Add NaOH dropwise to clarify. Cool and filter. | 4°C for up to 1 week |

| Blocking Buffer | 1X PBS containing 1-5% Bovine Serum Albumin (BSA) or serum from the secondary antibody host species.[6] | 4°C |

| Mounting Medium | A commercially available anti-fade mounting medium, with or without a nuclear counterstain like DAPI. | Per manufacturer's instructions |

2. Tissue Preparation

Proper tissue preparation is critical for preserving morphology and antigenicity. Below are protocols for both paraffin-embedded and frozen sections.

2.1. Paraffin-Embedded Tissue Sections

This method is suitable for long-term storage and provides excellent morphological detail.

-

Fixation: Perfuse the animal with 4% PFA or immerse the dissected tissue in 10% formalin for 4-24 hours at room temperature.[7]

-

Dehydration: Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).[6]

-

Clearing: Immerse the tissue in xylene to remove the ethanol.[6]

-

Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and embed to form a block.[6]

-

Sectioning: Cut 5-15 µm thick sections using a microtome and float them onto gelatin-coated slides.

-

Storage: Slides can be stored at room temperature for extended periods.

2.2. Frozen Tissue Sections

This method is faster and often better for preserving the antigenicity of sensitive targets.

-

Fixation (Optional): Tissues can be fixed with 4% PFA before or after sectioning.[7]

-

Cryoprotection: Immerse the fixed or fresh tissue in a 30% sucrose solution until it sinks.[7]

-

Embedding: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.[7]

-

Sectioning: Cut 5-20 µm thick sections using a cryostat.[7]

-

Mounting: Mount the sections onto charged slides.[7]

-

Storage: Slides can be stored at -80°C for up to a year.[7]

3. Staining Protocol for this compound-Folate Receptor Probe

This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.

-

Deparaffinization and Rehydration (for paraffin sections):

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 10 minutes), 95% (5 minutes), 70% (5 minutes).

-

Rinse with deionized water and then with 1X PBS for 10 minutes.

-

-

Antigen Retrieval (for paraffin sections):

-

Heat-induced epitope retrieval (HIER) is often necessary for paraffin sections.

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) and heat at 95-100°C for 20-40 minutes.[8]

-

Allow slides to cool to room temperature in the buffer.

-

-

Permeabilization (Optional):

-

For intracellular targets, incubate sections with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

-

-

Blocking:

-

This compound-Probe Incubation:

-

Washing:

-

Wash the slides three times for 5 minutes each with 1X PBS to remove unbound probe.[10]

-

-

Counterstaining (Optional):

-

If a nuclear counterstain is desired, incubate with a DAPI solution (e.g., 300 nM in PBS) for 2-5 minutes.

-

Rinse briefly with 1X PBS.

-

-

Mounting:

-

Imaging:

Experimental Workflow Diagram

Caption: Workflow for tissue staining with an this compound-conjugated probe.

Signaling Pathway Visualization

The this compound dye itself does not have a signaling pathway; it is a fluorophore used for detection. The biological activity is determined by the targeting molecule it is conjugated to. In this example, the probe targets the folate receptor, which is involved in folate uptake by the cell, a process often upregulated in cancer.

Caption: Uptake mechanism of an this compound-folate probe via endocytosis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. licorbio.com [licorbio.com]

- 7. Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol | Bio-Techne [bio-techne.com]

- 8. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 9. Multiplexed Tissue Staining with Signal Amplification | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for S0456: Preparation of Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical component in the synthesis of targeted imaging agents for research and clinical applications.[1] It is characterized by an excitation wavelength of approximately 788 nm and an emission wavelength around 800 nm.[2] A primary application of this compound is in the construction of OTL38 (Pafolacianine), a folate receptor-targeted probe used in fluorescence-guided surgery for cancer.[1][3] Proper preparation of this compound stock and working solutions is paramount for ensuring the accuracy, reproducibility, and success of experiments involving this dye.

This document provides detailed protocols for the preparation of this compound solutions, storage recommendations, and key technical data to guide researchers in its effective use.

Physicochemical and Optical Properties

This compound is a green to dark green solid powder.[2][4] Its utility in biological imaging stems from its fluorescence in the NIR window, which allows for deeper tissue penetration and reduced autofluorescence compared to visible light fluorophores.

| Property | Value | Source(s) |

| Molecular Formula | C38H44ClN2Na3O12S4 | [1][4] |

| Molecular Weight | ~953.44 g/mol | [1][4] |

| Appearance | Green to dark green solid powder | [2][4] |

| Excitation Wavelength (Ex) | ~788 nm | [2] |

| Emission Wavelength (Em) | ~800 nm | [2] |

| Solubility (in H₂O) | 33.33 mg/mL (34.96 mM) | [1][4] |

| Solubility (in DMSO) | Soluble; often used for stock solutions | [2] |

Note: The exact molecular weight may vary slightly between batches due to hydration or salt form.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for long-term use. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of fluorescent dyes.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber vials

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Determine the required mass: Use the molecular weight of this compound (~953.44 g/mol ) to calculate the mass needed. For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 953.44 g/mol * 1000 mg/g = 9.53 mg

-

-

Weigh the powder: Carefully weigh out approximately 9.53 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

-

Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolve the powder: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.

-

Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protecting microcentrifuge tubes.[2]

-

Store properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure tubes are sealed tightly to protect from moisture.[2][4]

Protocol 2: Preparation of an Aqueous Stock Solution

For applications where DMSO may interfere with the experimental system, an aqueous stock solution can be prepared.

Materials:

-

This compound powder

-

Nuclease-free or deionized water (ddH₂O)

-

Water bath or heater

-

Ultrasonicator

-

Sterile syringe filter (0.22 µm)

Procedure:

-

Weigh the powder: Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

-

Add water: Add the appropriate volume of ddH₂O.

-

Aid dissolution: The solubility of this compound in water can be enhanced by warming the solution to 60°C and using an ultrasonic bath.[1][4] Perform these steps until the powder is fully dissolved.

-

Sterilize the solution: Once dissolved and cooled to room temperature, filter the solution through a 0.22 µm sterile syringe filter to remove any particulates and ensure sterility, especially for cell-based assays.[4]

-

Aliquot and store: Aliquot the aqueous stock solution and store at -20°C or -80°C, protected from light.[4] It is recommended to use aqueous solutions promptly after preparation.[5]

Protocol 3: Preparation of a Working Solution for In Vitro Cell Staining

This protocol provides an example of diluting the stock solution to a final working concentration for cell-based imaging assays. The optimal concentration may vary depending on the cell type and experimental design.

Materials:

-

10 mM this compound stock solution (from Protocol 1)

-

Appropriate cell culture medium or buffer (e.g., PBS, HBSS)

Procedure:

-

Determine the final concentration: A typical starting concentration for cell staining is in the low micromolar range (e.g., 1-10 µM). For this example, we will prepare a 5 µM working solution.

-

Calculate the dilution: Use the formula M₁V₁ = M₂V₂ to determine the volume of stock solution needed. To prepare 1 mL of a 5 µM working solution from a 10 mM stock:

-

V₁ = (M₂ * V₂) / M₁

-

V₁ = (5 µM * 1 mL) / 10,000 µM = 0.0005 mL or 0.5 µL

-

-

Prepare the working solution: Add 0.5 µL of the 10 mM this compound stock solution to 999.5 µL of pre-warmed cell culture medium or buffer.

-

Mix and use: Gently vortex or pipette up and down to mix. The working solution is now ready to be added to cells. Always prepare the working solution fresh before each experiment.

Diagrams and Workflows

Logical Workflow for Solution Preparation

The following diagram illustrates the general workflow from receiving the this compound powder to its application in an experiment.

Caption: Workflow for preparing this compound stock and working solutions.

Conceptual Diagram: this compound in Targeted Cancer Imaging

This compound is often conjugated to a targeting ligand, such as a folate analog, which then binds to specific receptors overexpressed on cancer cells. This allows for the targeted delivery of the fluorescent dye.

Caption: this compound is conjugated to a ligand to target cancer cell receptors.

Storage and Stability Summary

Proper storage is crucial to maintain the integrity and fluorescence of this compound.

| Form | Storage Temperature | Duration | Special Instructions | Source(s) |

| Solid Powder | 4°C | 2 years | Keep tightly sealed, desiccated, and protected from light. | [1][2][4] |

| In Solvent (Stock) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2][4] |

| In Solvent (Stock) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2][4] |

| Working Solution | N/A | Use immediately | Prepare fresh for each experiment. Do not store. | [6] |

Disclaimer: These protocols are intended as a guide. Researchers should consult the product-specific information sheet provided by the supplier and optimize protocols for their specific experimental setup. This compound is for research use only and not for diagnostic or medical purposes.[5]

References

Application Notes and Protocols for S0456-Based In Vivo Tumor Imaging in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical component in the synthesis of targeted molecular imaging agents. Its intrinsic optical properties, with an excitation wavelength of approximately 788 nm and an emission wavelength of around 800 nm, make it highly suitable for deep-tissue in vivo imaging due to reduced autofluorescence and enhanced tissue penetration of light in the NIR spectrum.[1][2] this compound itself is not a targeting agent; rather, it is conjugated to specific ligands to create probes that selectively bind to biomarkers overexpressed on cancer cells. This document provides detailed application notes and protocols for the use of this compound-based conjugates in preclinical tumor imaging in mouse models, with a focus on conjugates targeting the Folate Receptor (FR), Luteinizing Hormone-Releasing Hormone (LHRH) receptor, and Fibroblast Activation Protein (FAP).

Key this compound-Based Imaging Agents

Several this compound-based conjugates have been developed for targeted tumor imaging:

-

OTL38 (Pafolacianine): This agent consists of this compound linked to a modified folic acid, enabling it to target the folate receptor (FRα), which is overexpressed in various cancers, including ovarian, lung, and breast cancer.[2][3][4]

-

BOEPL-L3-S0456: A conjugate designed to target the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, which is present on certain breast and ovarian cancers.[5]

-

FAPL-S0456: A novel probe that targets Fibroblast Activation Protein (FAP), a transmembrane receptor found on cancer-associated fibroblasts in the tumor microenvironment of many sarcomas and other solid tumors.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound-based conjugates in preclinical mouse models, providing insights into their imaging performance.

Table 1: In Vivo Imaging Performance of BOEPL-L3-S0456 in MDA-MB-231 Tumor Xenografts [5]

| Time Point Post-Injection | Key Observation |

| 2 hours | Receptor-mediated uptake observed in the tumor. |

| 8 hours | Continued retention of the dye conjugate in the tumor. |

| 12 hours | Sustained tumor fluorescence, indicating good retention. |

Table 2: Biodistribution of BOEPL-L3-S0456 [5]

| Organ/Tissue | Uptake Characteristics |

| Tumor | Specific, receptor-mediated uptake. |

| Kidneys | Non-specific uptake, likely due to renal clearance. |

| Liver | Non-specific uptake, likely due to hepatic clearance. |

| Other non-malignant organs | Negligible uptake. |

Table 3: In Vitro Binding Affinity of this compound-Conjugates

| Conjugate | Target Receptor | Binding Affinity (Kd) | Cell Line |

| BOEPL-L3-S0456 | LHRH-R | Low nanomolar | MDA-MB-231 |

| FAPL-S0456 | FAP | ~10 nM | FAP-expressing sarcoma cells |

Experimental Protocols

General Considerations for In Vivo Imaging

-